molecular formula C8H18Cl2N2O B6212327 6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride CAS No. 2728547-35-9

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride

Cat. No.: B6212327
CAS No.: 2728547-35-9
M. Wt: 229.1
InChI Key:
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Description

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride is a chemical compound that belongs to the piperidine family Piperidines are a class of heterocyclic organic compounds characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride typically involves the reaction of 6-ethylpiperidin-2-one with formaldehyde and ammonium chloride. The reaction is carried out under acidic conditions to facilitate the formation of the aminomethyl group. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(aminomethyl)-6-methylpiperidin-2-one dihydrochloride
  • 6-(aminomethyl)-6-propylpiperidin-2-one dihydrochloride
  • 6-(aminomethyl)-6-isopropylpiperidin-2-one dihydrochloride

Uniqueness

6-(aminomethyl)-6-ethylpiperidin-2-one dihydrochloride is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, as it may exhibit properties distinct from other similar piperidine derivatives.

Properties

CAS No.

2728547-35-9

Molecular Formula

C8H18Cl2N2O

Molecular Weight

229.1

Purity

95

Origin of Product

United States

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